molecular formula C12H27Sn B045459 Tributylstannanyl CAS No. 688-73-3

Tributylstannanyl

Cat. No. B045459
CAS RN: 688-73-3
M. Wt: 290.1 g/mol
InChI Key: PIILXFBHQILWPS-UHFFFAOYSA-N
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Description

Tributylstannanyl compounds are organotin reagents widely used in organic synthesis for the preparation of various functionalized compounds. These compounds exhibit unique reactivity due to the presence of the tributylstannyl group, enabling selective transformations and synthesis of heterocyclic compounds and other complex molecules.

Synthesis Analysis

Tributylstannanyl compounds can be synthesized through various methods. One efficient approach involves the reaction of 2-bromo-3,3,3-trifluoropropene with tributyltin hydride to produce tributyl(3,3,3-trifluoro-1-propynyl)stannane in a one-step process. This reagent is particularly useful for preparing trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004). Another method involves the syn-allylstannation of N-acyliminium intermediates by tributyl[γ-(silyloxy)allyl]stannanes, leading to the diastereoselective synthesis of polyhydroxypiperidines and polyhydroxyazepanes (Chevallier et al., 2011).

Molecular Structure Analysis

The molecular structure of tributylstannanyl compounds is characterized by the presence of the tributylstannyl group attached to various molecular frameworks. The steric and electronic effects of the tributylstannyl group play a crucial role in the reactivity and selectivity of these compounds in chemical reactions.

Chemical Reactions and Properties

Tributylstannanyl compounds participate in a wide range of chemical reactions, including 1,3-dipolar cycloadditions, allylstannations, and cross-coupling reactions. These reactions enable the synthesis of complex molecules with high selectivity and efficiency. For example, tributyl(3,3,3-trifluoro-1-propynyl)stannane reacts with diazomethane, phenylazide, and acetonitrile oxide to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, respectively, in good yields (Hanamoto et al., 2004).

Scientific Research Applications

Specific Scientific Field

The specific scientific field where Tributylstannanyl is used is Chemistry , particularly in Organometallic Chemistry .

Summary of the Application

Tributylstannanyl, also known as Tributyltin, is a type of organotin compound. These compounds are used in various chemical reactions due to their ability to form bonds with carbon .

Methods of Application or Experimental Procedures

One of the applications of Tributylstannanyl is in the Stille coupling . This is a chemical reaction used to form carbon-carbon bonds. The reaction involves a palladium-catalyzed coupling of an organotin compound (like Tributylstannanyl) with an organic halide .

Results or Outcomes

The Stille coupling is a powerful method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis. The use of Tributylstannanyl in this reaction can lead to the formation of complex organic compounds .

Use of Tributylstannanyl in Drug Interactions

Specific Scientific Field

The specific scientific field where Tributylstannanyl is used is Pharmacology .

Summary of the Application

Tributylstannanyl is known to interact with certain proteins in the human body. For example, it has been found to interact with the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha .

Use of Tributylstannanyl in Organic Synthesis

Specific Scientific Field

The specific scientific field where Tributylstannanyl is used is Organic Chemistry .

Summary of the Application

Tributylstannanyl is used as a building block in the synthesis of 2-pyridylazaazulene , a bidentate ligand .

Methods of Application or Experimental Procedures

The synthesis involves a palladium-catalyzed reaction . The exact details of the reaction conditions and procedures are not specified in the source .

Results or Outcomes

The outcome of the reaction is the formation of 2-pyridylazaazulene. This compound shows pH and cationic-metal dependent emission spectra .

Safety And Hazards

Tributylstannanyl compounds are toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation. They may damage fertility or the unborn child, cause damage to organs through prolonged or repeated exposure, and are very toxic to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PIILXFBHQILWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040709
Record name Tributyltin
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Molecular Weight

290.05 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Tri-n-butyltin hydride
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Boiling Point

112.5-113.5 @ 8 mm Hg
Record name TRI-N-BUTYLTIN HYDRIDE
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Density

1.103 @ 20 °C
Record name TRI-N-BUTYLTIN HYDRIDE
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Mechanism of Action

The polymerization of actin, a basic component of the cystoskeleton, was evaluated in human neutrophilis after treatment with tributyltin /and/ triphenyltin for 2-30 min at 37 °C. Tributyltin and triphenyltin decreased the content of the polymerized form (F-actin) in resting neutrophils at all the times studied; in addition, after tributyltin and triphenyltin treatment the response of the cells to a polymerizing stimulus (chemotactic peptide) was no longer detectable. These effects were observed under conditions where a cytotoxicity marker such as lactate dehydrogensase leakage remained unaffected. These results may explain the observed inhibition by tributyltin and triphenyltin of basic cellular functions involving cell shape and motility, which are regulated by the cytoskeleton., Flow cytometric and light/fluorescence microscopic analysis of murine erythroleukemic cells and electron microscopic investigation of porcine microsomal membrane preparations suggest that tributyltin toxicity is mediated through fixation processes (protein denaturation crosslinking, and so on) within the plasma membrane/ cytoplasm complex. This hypothesis was derived from the following observations: 1. Exposure of the murine erythroleukemic cells to micromolar concentrations of tributyltin results in increased resistance to detergent-mediated cytolysis; 2. Exposure of porcine renal microsomal membrane preparations to similar concentrations resulted in inhibition of vanadate-mediated crystallization of sodium=,potassium(+)-adenosine-triphosphatase, a process requiring protein moibility within the membrane; 3. Flow cytometric and fluorescene microscopic analyses indicate the murine erythroleukemic cells exposed to submicromolar concentrations of tributyltin exhibit increased cellular carboxyfluorescein retention; and 4. Nuclei prepared from tributyltin treated by detergent-mediated cytolysis exhibit increased axial light loss, 90 degrees light scatter, fluorescein isothiocyanate fluorescence, and the presence of adherent proteinaceous tags. The DNA distribution histogram of such nuclei also is perturbed., The influence of in vivo tributyltin exposure on macrophage activation was compared to previously reported responses resulting from in vitro exposure. Oyster toadish (Opsanus tau) were treated weekly for six weeks with either sham, vehicle, 0.250, 0.750, or 2.5 mg/kg tributyltin. Resident peritoneal macrophages were isolated and chemiluminescence stimulated by tributyltin 50 ug/l and synergistic combination of the tumor promotor myristate acetate and calcium ionophore was compared between treatment groups. Chemiluminescence was reduced in dose-dependent manner in response to both promoter myristate acetate + calcium ionophore - and tributyltin (50 ug/l)-stimulation., Due to the inacessibility of human nerve tissue for direct biochemical evaluation, there appears to be a need to identify peripheral markers which will reflect toxicity to the central nerous system by relatively non-invasive means. The aim of this study was to investigate whether the enzyme Na+/K+-ATPase in erythrocytes could be used as a marker for effects on the same enzyme in brain tissue. The compounds chosen to test this hypothesis were the pesticide chlordecone, the organotin compounds triethyltin and tributyltin, mercuric chloride and methyl mercury. All compounds were found to inhibit in vitro Na=/K+-ATPase activity in rat brain (IC50s =0.9-56 uM) and in rat erythrocytes (IC50s= 1.2= 66 um) with similar potencies. However, administration of these compounds in vivo at high doses produced no significant inhibition of either brain or erythrocyte Na+/K+-ATPase activity despite observed symptoms of neurotoxicity. Dialysis experiments indicated that dissociation of the compounds by dilution during tissue preparation was not responsible for the lack of detectable in vivo inhibition. Measurements of metal concentration in brain by atomic absorption spectrometry after in vivo administration of triethyltin, mercuric chloride and methyl mercury indicated that levels of these compounds were too low to inhibit significantly NA+/K+-ATPase activity. These results suggest that inhibition of Na+/K+-ATPase activity might not represent the mechanism responsible for the neurotoxicity of these compounds, and that erythrocyte Na+/K+-ATPase activity is not a useful marker for neurotoxicty following acute exposures. /Tributyltin/, For more Mechanism of Action (Complete) data for TRI-N-BUTYLTIN HYDRIDE (6 total), please visit the HSDB record page.
Record name TRI-N-BUTYLTIN HYDRIDE
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Product Name

Tributyltin

Color/Form

A liquid.

CAS RN

688-73-3
Record name Tributyltin
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Record name Tributyltin
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Record name Tri-n-butyltin hydride
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Record name TRI-N-BUTYLTIN HYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
229
Citations
T Lee, S Kim - Tetrahedron: Asymmetry, 2003 - Elsevier
The practical preparation of enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol 1 from 3-butyn-2-ol 2 is reported. A modified Guibé's Pd-catalyzed hydrostannation of 2 provided …
Number of citations: 26 www.sciencedirect.com
EJ Lee, TH Lee, JW Lee, SH Kim - 대한약학회학술대회, 2003 - dbpia.co.kr
(-)-Antofine is phenanthroindolizidine alkaloid being isolated from Cynanchum vincetoxicum. It has powerful cytotoxicity toward drug-sensitive KB-3-1 and multidrug resistant KB-V1 …
Number of citations: 2 www.dbpia.co.kr
TH Lee, HJ Ko, HS Lee, SH Kim - 대한약학회학술대회, 2003 - dbpia.co.kr
Chiral building blocks have the importance in the pharmaceutical and agrochemical industries as well as in the development of rapid and efficient syntheses of bioactive compounds …
Number of citations: 3 www.dbpia.co.kr
L Eunjung, L Taeho, L Jaekwang… - 추계총회및학술 …, 2003 - scholar.kyobobook.co.kr
Efficient Total Synthesis of (-)-Antofine by Using (R)-(E)-4-(tributylstannanyl)but-3-en2-ol as a Chiral building block - 학지사ㆍ교보문고 스콜라 … Efficient Total Synthesis of (-)-Antofine …
Number of citations: 0 scholar.kyobobook.co.kr
JS Lee, YS Cho, MH Chang, HY Koh, BY Chung… - Bioorganic & medicinal …, 2003 - Elsevier
… To prepare 3-methyl-5-tributylstannanyl isoxazole (9a), we used different method because chlorination of methyl oxime with NCS was needed for the isoxazole ring cyclization. …
Number of citations: 53 www.sciencedirect.com
Z Bao, L Yu - … and Photonic Applications of Electroactive and …, 1995 - spiedigitallibrary.org
Conjugated polymers are of great interest due to their unique structure, interesting physical properties, and potential applications in electronic or opto-electronic devices. Recently, the …
Number of citations: 3 www.spiedigitallibrary.org
D Allard, S Allard, M Brehmer, L Conrad, R Zentel… - Electrochimica …, 2003 - Elsevier
… 3-Pentyl-2,5-bis-tributylstannanyl-thiophene (8) was prepared by lithiation of 3-pentyl-thiophene with n-butyllithium followed by a reaction with tributyltin chloride at low temperatures [20]…
Number of citations: 19 www.sciencedirect.com
V Kriščiūnienė, J Rousseau, A Tatibouët, A Šačkus - chemija, 2012 - researchgate.net
… n-butyltin) pyridines and 2-(tributylstannanyl)furan) under the similar Stille reaction conditions … Using 2-(tributylstannanyl)furan as a coupling reagent gave the Stille coupling product 7 in …
Number of citations: 2 www.researchgate.net
MA Ramirez, R Custodio, AM Cuadro… - Organic & …, 2013 - pubs.rsc.org
… salts 18 were adapted and optimized for 1 by using tributylstannanyl-(1-tert-butyldimethylsilyl)-1H-… Coupling of 1 with tributylstannanyl-1-trityl-1H-pyrazole afforded 4c in 53% yield using …
Number of citations: 11 pubs.rsc.org
SY Han, HY Lee, JH Jeon, IH Jeong - Tetrahedron Letters, 2012 - Elsevier
… To overcome this disadvantage, we decided to introduce two tributylstannanyl groups at the same vinylidene carbon and such a compound has not been reported, although synthesis of …
Number of citations: 18 www.sciencedirect.com

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